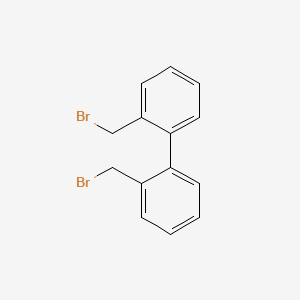

2,2'-Bis(bromomethyl)-1,1'-biphenyl

Description

The exact mass of the compound 2,2'-Bis(bromomethyl)biphenyl is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73047. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,2'-Bis(bromomethyl)-1,1'-biphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2'-Bis(bromomethyl)-1,1'-biphenyl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)-2-[2-(bromomethyl)phenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Br2/c15-9-11-5-1-3-7-13(11)14-8-4-2-6-12(14)10-16/h1-8H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDXGURZGBXUKES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CBr)C2=CC=CC=C2CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90291081 | |

| Record name | 2,2'-Bis(bromomethyl)biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90291081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38274-14-5 | |

| Record name | NSC73047 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73047 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-Bis(bromomethyl)biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90291081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-Bis(bromomethyl)-1,1'-biphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

"2,2'-Bis(bromomethyl)-1,1'-biphenyl" synthesis from 2,2'-dimethylbiphenyl

An In-depth Technical Guide to the Synthesis of 2,2'-Bis(bromomethyl)-1,1'-biphenyl from 2,2'-Dimethylbiphenyl

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,2'-Bis(bromomethyl)-1,1'-biphenyl, a pivotal intermediate in materials science and pharmaceutical development.[1][2] The document details the free-radical bromination of 2,2'-dimethylbiphenyl using N-bromosuccinimide (NBS). It offers in-depth mechanistic insights, a detailed step-by-step experimental protocol, methods for product characterization, and critical safety considerations. This guide is intended for researchers, chemists, and professionals in drug development who require a robust and reliable method for preparing this versatile chemical building block.[3][4]

Introduction and Strategic Importance

2,2'-Bis(bromomethyl)-1,1'-biphenyl is a highly valuable bifunctional molecule in organic synthesis. Its structure, featuring two reactive bromomethyl groups positioned on a biphenyl scaffold, allows for its use in the construction of complex macrocyclic structures, polymers, and ligands for catalysis. The synthesis of this compound from the readily available precursor, 2,2'-dimethylbiphenyl, is a key transformation that enables these advanced applications. The most effective and widely adopted method for this conversion is the Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) for the selective bromination of the benzylic positions.[5]

This guide focuses on providing a deep understanding of the underlying principles and practical execution of this synthesis, ensuring high yield and purity while prioritizing laboratory safety.

Mechanistic Rationale: The Free-Radical Pathway

The conversion of 2,2'-dimethylbiphenyl to 2,2'-bis(bromomethyl)-1,1'-biphenyl proceeds via a free-radical chain reaction.[6] The benzylic C-H bonds of the methyl groups are significantly weaker than other sp³ C-H bonds, making them susceptible to radical abstraction. This reactivity is due to the resonance stabilization of the resulting benzylic radical, where the unpaired electron is delocalized across the adjacent aromatic ring.[7][8]

The Role of N-Bromosuccinimide (NBS)

While molecular bromine (Br₂) can be used for bromination, it often leads to undesirable side reactions, such as electrophilic addition to the aromatic ring.[9] N-Bromosuccinimide (NBS) is the preferred reagent because it serves as a source for a low, constant concentration of bromine radicals (Br•) and molecular bromine (Br₂) throughout the reaction.[7][8][9] This controlled release is crucial for achieving high selectivity for benzylic substitution over other potential pathways.

The Three Stages of Radical Bromination

The reaction mechanism is classically divided into three stages: initiation, propagation, and termination.[6]

-

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), upon heating or exposure to UV light.[5] The initiator radical then reacts with trace amounts of HBr present in the reaction to generate the key bromine radical (Br•).

-

Propagation: This is a self-sustaining cycle where the majority of the product is formed.

-

Step 2a: A bromine radical abstracts a hydrogen atom from one of the benzylic methyl groups of 2,2'-dimethylbiphenyl, forming a resonance-stabilized benzylic radical and hydrogen bromide (HBr).[7]

-

Step 2b: The benzylic radical reacts with a molecule of Br₂ (generated in situ from NBS and HBr) to yield the brominated product and a new bromine radical, which continues the chain.[7] This process occurs on both methyl groups to form the final dibrominated product.

-

-

Termination: The reaction ceases when two radicals combine to form a stable, non-radical species.[6]

Caption: Free-Radical Bromination Mechanism.

Detailed Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis. All operations should be conducted within a certified chemical fume hood.

Reagents and Equipment

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |

| 2,2'-Dimethylbiphenyl | C₁₄H₁₄ | 182.26 | 5.00 g | 1.0 |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 10.80 g | 2.2 |

| Azobisisobutyronitrile (AIBN) | C₈H₁₂N₄ | 164.21 | 0.225 g | 0.05 |

| Carbon Tetrachloride (CCl₄)* | CCl₄ | 153.82 | 150 mL | - |

*Note: Due to its toxicity and environmental impact, CCl₄ can be replaced with a safer solvent such as 1,2-dichloroethane or acetonitrile.[10][11] Reaction conditions may require optimization when changing the solvent.

Equipment: 250 mL round-bottom flask, reflux condenser, magnetic stirrer and stir bar, heating mantle, filtration apparatus (Büchner funnel), rotary evaporator, and standard laboratory glassware.

Step-by-Step Procedure

Caption: Experimental Workflow for Synthesis.

-

Reaction Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charging the Flask: To the flask, add 2,2'-dimethylbiphenyl (5.00 g), N-bromosuccinimide (10.80 g), AIBN (0.225 g), and carbon tetrachloride (150 mL).

-

Reflux: Heat the mixture to reflux using a heating mantle while stirring vigorously. Maintain reflux for 4-6 hours. The reaction is typically accompanied by the solid NBS being replaced by the less dense succinimide, which floats.

-

Cooling and Filtration: After the reaction is complete (monitored by TLC), cool the flask to room temperature. Filter the mixture through a Büchner funnel to remove the succinimide byproduct.[12]

-

Work-up: Transfer the filtrate to a separatory funnel. Wash the organic layer successively with 50 mL of water and 50 mL of 5% aqueous sodium bicarbonate solution to remove any remaining acidic impurities.[13]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[14][15] Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.[12]

-

Purification: Purify the resulting crude solid by recrystallization from ethanol or hexane to afford 2,2'-bis(bromomethyl)-1,1'-biphenyl as a white crystalline solid.

Product Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

| Property | Expected Value |

| Appearance | White to off-white solid |

| Melting Point | 90-92 °C |

| Molecular Formula | C₁₄H₁₂Br₂[16] |

| Molecular Weight | 340.05 g/mol [16] |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~4.5 (s, 4H, -CH₂Br), δ 7.2-7.5 (m, 8H, Ar-H) |

| Mass Spec (EI) | Shows characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 peaks in a ~1:2:1 ratio) |

Safety and Hazard Management

Adherence to strict safety protocols is mandatory when performing this synthesis.

| Substance | Hazards | Handling Precautions |

| N-Bromosuccinimide (NBS) | Harmful if swallowed, causes severe skin burns and eye damage, respiratory irritant.[17][18][19] | Handle in a fume hood. Wear gloves, safety glasses/face shield, and a lab coat. Avoid inhalation of dust. Store away from moisture.[17][20] |

| Carbon Tetrachloride (CCl₄) | Toxic, suspected carcinogen, environmentally hazardous. | Use only in a well-ventilated fume hood. Avoid all contact with skin and eyes. Prefer safer alternatives when possible.[10] |

| AIBN | Flammable solid, can decompose violently upon heating. | Store in a cool place. Avoid heating directly. |

| 2,2'-Bis(bromomethyl)-1,1'-biphenyl | Lachrymator, causes severe skin burns and eye damage, respiratory irritant.[16] | Handle with appropriate PPE. Avoid creating dust. |

Personal Protective Equipment (PPE): A lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or a face shield are required at all times.[18][21]

Waste Disposal: All chemical waste, including solvents and residual reagents, must be collected in appropriately labeled hazardous waste containers for disposal according to institutional and local environmental regulations.[20]

Conclusion

The synthesis of 2,2'-bis(bromomethyl)-1,1'-biphenyl from 2,2'-dimethylbiphenyl via Wohl-Ziegler bromination is a highly efficient and reliable method. A thorough understanding of the free-radical mechanism allows for precise control over the reaction, leading to high yields of the desired product. When executed with the stringent safety precautions detailed in this guide, this procedure provides consistent access to a versatile building block essential for advancing research in organic and materials chemistry.

References

-

Benzylic Bromination. (n.d.). Chemistry Steps. Retrieved from [Link]

-

N-Bromosuccinimide. (n.d.). Wikipedia. Retrieved from [Link]

-

Allylic and Benzylic Bromination with NBS. (n.d.). Chad's Prep. Retrieved from [Link]

-

Selective Benzylic Bromination Using N-Bromosuccinimide. (2025, November 11). SURU Chemical. Retrieved from [Link]

-

Benzylic Bromination of Aromatic Compounds. (2023, August 7). Chemistry LibreTexts. Retrieved from [Link]

-

N-BROMOSUCCINIMIDE EXTRA PURE MSDS. (2016, May 12). Loba Chemie. Retrieved from [Link]

-

MSDS of N-Bromosuccinimide (NBS). (2018, April 20). Capot Chemical. Retrieved from [Link]

-

Mechanism of Free Radical Bromination. (n.d.). BYJU'S. Retrieved from [Link]

-

N-BROMOSUCCINIMIDE Safety Data Sheet. (n.d.). Techno PharmChem. Retrieved from [Link]

-

Supporting Information for a publication. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Radical bromination. (2018, March 16). YouTube. Retrieved from [Link]

- Green synthesis method of bromomethylbiphenyl compound. (n.d.). Google Patents.

-

2,2'-Bis(bromomethyl)-1,1'-biphenyl. (n.d.). PubChem. Retrieved from [Link]

-

N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

A fruitful century for the scalable synthesis and reactions of biphenyl derivatives. (2023, June 16). RSC Publishing. Retrieved from [Link]

-

For each compound, predict the major product of free-radical bromination. (n.d.). Pearson. Retrieved from [Link]

-

Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide. (1994, January 14). Science. Retrieved from [Link]

-

Exercise 11.12 and 11.14 - Predict the Products of Radical Bromination. (2020, June 14). YouTube. Retrieved from [Link]

-

Biphenyl at BMRB. (n.d.). Biological Magnetic Resonance Bank. Retrieved from [Link]

-

“Click” dendrimers as efficient nanoreactors in aqueous solvent. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

-

N-Bromosuccinimide. (2019, July 6). Wikipedia. Retrieved from [Link]

-

Synthesis and photochemistry of 2,2′-distyrylbiphenyl and 2,2′-bis-(4-phenylbuta-1,3-dienyl)biphenyl. (n.d.). Journal of the Chemical Society C - RSC Publishing. Retrieved from [Link]

-

Efficient Synthesis of Bis(dibromomethyl)arenes as Important Precursors of Synthetically Useful Dialdehydes. (n.d.). ResearchGate. Retrieved from [Link]

- Process to bromomethylate aromatic compounds. (n.d.). Google Patents.

-

BIS(BROMOMETHYL) COMPOUNDS. (n.d.). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

Sources

- 1. 2,2'-Bis(bromomethyl)-1,1'-biphenyl | 38274-14-5 | Benchchem [benchchem.com]

- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 3. Synthesis and photochemistry of 2,2′-distyrylbiphenyl and 2,2′-bis-(4-phenylbuta-1,3-dienyl)biphenyl - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 6. byjus.com [byjus.com]

- 7. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 10. Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. CN101648839A - Green synthesis method of bromomethylbiphenyl compound - Google Patents [patents.google.com]

- 14. rsc.org [rsc.org]

- 15. TCI Practical Example: Bromination Reaction Using <i>N</i>-Bromosuccinimide | TCI AMERICA [tcichemicals.com]

- 16. 2,2'-Bis(bromomethyl)-1,1'-biphenyl | C14H12Br2 | CID 251962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. lobachemie.com [lobachemie.com]

- 18. cdhfinechemical.com [cdhfinechemical.com]

- 19. capotchem.com [capotchem.com]

- 20. datasheets.scbt.com [datasheets.scbt.com]

- 21. technopharmchem.com [technopharmchem.com]

An In-Depth Technical Guide to 2,2'-Bis(bromomethyl)-1,1'-biphenyl: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of a Versatile Building Block

2,2'-Bis(bromomethyl)-1,1'-biphenyl is a halogenated aromatic hydrocarbon that has garnered significant interest in the scientific community as a versatile bifunctional building block. Its structure, featuring a biphenyl core with two reactive bromomethyl groups positioned at the ortho positions, provides a unique steric and electronic profile. This arrangement is crucial for its primary application in the synthesis of complex cyclic systems, particularly medium-sized rings, which are prevalent in many biologically active molecules and advanced materials. The restricted rotation around the central carbon-carbon single bond due to the bulky ortho substituents introduces the concept of atropisomerism, a form of axial chirality that is of growing importance in modern drug design.[1][2] This guide provides a comprehensive overview of the physical and chemical properties of 2,2'-Bis(bromomethyl)-1,1'-biphenyl, detailed experimental protocols for its synthesis and subsequent reactions, and an exploration of its applications, with a particular focus on its relevance to drug discovery and development.

Physicochemical Properties

2,2'-Bis(bromomethyl)-1,1'-biphenyl is a white crystalline solid at room temperature.[3] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₂Br₂ | [4] |

| Molecular Weight | 340.05 g/mol | [4] |

| CAS Number | 38274-14-5 | [4] |

| Appearance | White solid, powder, or crystals | [3] |

| Melting Point | 90-92 °C | [4] |

| Boiling Point | 421.3 °C at 760 mmHg; 148-150 °C at 0.002 Torr | [3] |

| Density | 1.591 g/cm³ | [3] |

| IUPAC Name | 1-(bromomethyl)-2-[2-(bromomethyl)phenyl]benzene | [4] |

Synthesis and Mechanism

The most common and efficient method for the synthesis of 2,2'-Bis(bromomethyl)-1,1'-biphenyl is the free-radical bromination of its precursor, 2,2'-dimethylbiphenyl. This reaction typically employs N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN) or light, in a non-polar solvent like carbon tetrachloride or cyclohexane.

The reaction proceeds via a classic free-radical chain mechanism:

-

Initiation: The radical initiator (e.g., AIBN) decomposes upon heating or UV irradiation to generate free radicals. These radicals then abstract a bromine atom from NBS to produce a bromine radical.

-

Propagation: A bromine radical abstracts a benzylic hydrogen from 2,2'-dimethylbiphenyl. This is the rate-determining step and is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical. The benzylic radical then reacts with another molecule of NBS to yield the monobrominated product and a succinimidyl radical, which continues the chain. This process is repeated on the second methyl group to afford the desired 2,2'-bis(bromomethyl)-1,1'-biphenyl.

-

Termination: The reaction is terminated by the combination of any two radical species.

Detailed Experimental Protocol: Synthesis of 2,2'-Bis(bromomethyl)-1,1'-biphenyl

This protocol is adapted from established procedures for benzylic bromination using N-bromosuccinimide.[3][5][6]

Materials:

-

2,2'-Dimethylbiphenyl

-

N-Bromosuccinimide (NBS)

-

2,2'-Azobis(isobutyronitrile) (AIBN)

-

Carbon tetrachloride (CCl₄) or Cyclohexane (anhydrous)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Sodium sulfite (Na₂SO₃), 10% aqueous solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,2'-dimethylbiphenyl (1.0 eq) in anhydrous carbon tetrachloride (or cyclohexane).

-

Add N-bromosuccinimide (2.2 eq) and a catalytic amount of AIBN (0.05 eq).

-

Heat the mixture to reflux with vigorous stirring. The reaction can be initiated and maintained using a heat lamp or an oil bath.

-

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within a few hours, indicated by the consumption of the starting material and the succinimide floating on top of the solvent.

-

Cool the reaction mixture to room temperature and filter off the succinimide.

-

Wash the filtrate sequentially with a 10% aqueous sodium sulfite solution (to remove any remaining bromine), saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a hexane/ethyl acetate mixture to yield 2,2'-Bis(bromomethyl)-1,1'-biphenyl as a white crystalline solid.

Chemical Reactivity and Applications

The chemical reactivity of 2,2'-Bis(bromomethyl)-1,1'-biphenyl is dominated by the two benzylic bromide functional groups. These groups are excellent leaving groups and are susceptible to nucleophilic substitution reactions (typically SN2). This high reactivity makes the compound an ideal precursor for the synthesis of a variety of derivatives.

Cyclization Reactions: A Gateway to Constrained Systems

A primary application of 2,2'-Bis(bromomethyl)-1,1'-biphenyl is in the synthesis of seven-membered rings through intramolecular cyclization reactions. The proximity of the two bromomethyl groups facilitates the formation of a bridge across the biphenyl core.

Detailed Experimental Protocol: Synthesis of Dibenzo[a,c]cycloheptene-6-thione

This protocol demonstrates a typical cyclization reaction using 2,2'-Bis(bromomethyl)-1,1'-biphenyl to form a seven-membered ring containing a sulfur atom.

Materials:

-

2,2'-Bis(bromomethyl)-1,1'-biphenyl

-

Sodium sulfide nonahydrate (Na₂S·9H₂O)

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask, dissolve 2,2'-Bis(bromomethyl)-1,1'-biphenyl (1.0 eq) in ethanol.

-

In a separate flask, dissolve sodium sulfide nonahydrate (1.1 eq) in a minimal amount of water and add it to the ethanolic solution of the biphenyl derivative.

-

Heat the reaction mixture to reflux for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane or ethyl acetate.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

-

Purify the crude product by column chromatography on silica gel to afford dibenzo[a,c]cycloheptene-6-thione.

Relevance in Drug Development: The Atropisomerism Advantage

The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[7] The 2,2'-disubstitution pattern in 2,2'-Bis(bromomethyl)-1,1'-biphenyl and its derivatives is of particular interest due to the phenomenon of atropisomerism. The steric hindrance caused by the ortho substituents restricts the free rotation around the C-C single bond connecting the two phenyl rings, leading to stable, non-interconverting rotational isomers (atropisomers) that are enantiomeric.[1][2]

This conformational restriction can be a powerful tool in drug design for several reasons:

-

Increased Potency and Selectivity: By locking a molecule into a specific, biologically active conformation that preferentially binds to a target protein, the entropic penalty of binding is reduced, which can lead to increased potency. Furthermore, different atropisomers can exhibit distinct biological activities and selectivities, allowing for the development of highly specific drugs.[8][9][10]

-

Improved Pharmacokinetic Properties: Constraining the flexibility of a molecule can lead to improved metabolic stability and other desirable pharmacokinetic properties.

-

Novel Intellectual Property: The synthesis and isolation of single atropisomers can provide a strong basis for new intellectual property in a competitive pharmaceutical landscape.

While 2,2'-Bis(bromomethyl)-1,1'-biphenyl itself is not a therapeutic agent, the seven-membered ring systems synthesized from it, such as dibenzo[a,c]cycloheptenes, are found in a variety of biologically active compounds, including antihistamines and antidepressants. The ability to introduce conformational constraints into these scaffolds through the use of this versatile building block is a valuable strategy for medicinal chemists.

Safety and Handling

2,2'-Bis(bromomethyl)-1,1'-biphenyl is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as causing severe skin burns and eye damage, and may cause respiratory irritation.[4] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. All waste materials should be disposed of in accordance with institutional and local regulations.

Conclusion

2,2'-Bis(bromomethyl)-1,1'-biphenyl is a valuable and versatile building block in organic synthesis. Its well-defined physical and chemical properties, coupled with its straightforward synthesis, make it an accessible starting material for a wide range of chemical transformations. Its utility is most prominently demonstrated in the construction of constrained cyclic systems, which are of significant interest in materials science and medicinal chemistry. The inherent atropisomerism of its derivatives offers a sophisticated strategy for the design of highly potent and selective drug candidates. As the demand for novel molecular architectures continues to grow, the importance of foundational building blocks like 2,2'-Bis(bromomethyl)-1,1'-biphenyl in enabling innovative chemical synthesis will undoubtedly persist.

References

-

Organic Syntheses. Benzyl bromide. Available from: [Link]

-

University of Glasgow. Selectivity of Aryl and Benzylic Bromination. Available from: [Link]

-

National Center for Biotechnology Information (2023). Development of diverse adjustable axially chiral biphenyl ligands and catalysts. PMC. Available from: [Link]

-

National Center for Biotechnology Information (2021). Triptycene Derivatives: From Their Synthesis to Their Unique Properties. PMC. Available from: [Link]

-

National Center for Biotechnology Information (2017). Structural and atropisomeric factors governing the selectivity of pyrimido-benzodiazipinones as inhibitors of kinases and bromodomains. PubMed Central. Available from: [Link]

-

Pharmaguideline. Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity. Available from: [Link]

-

Organic Syntheses. Dibenzo[a,e]cyclooctene. Available from: [Link]

-

ResearchGate. Synthesis of new polyconjugated molecules with biphenyl, dibenzothiophene, carbazole and phenanthrene units. Available from: [Link]

- Google Patents. Method for preparing bromomethyl-biphenyl derivatives.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 251962, 2,2'-Bis(bromomethyl)-1,1'-biphenyl. Available from: [Link]

-

ResearchGate. Atropisomerism of biphenyl compound 2. Available from: [Link]

-

MDPI. Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores. Available from: [Link]

-

ChemRxiv. Photo-redox Catalyzed C-S and C-C Bond Forming Cascade Cycliza- tion/Dearomatization of Biaryls. Available from: [Link]

-

San Diego State University. Leveraging atropisomerism for highly selective small molecule kinase inhibitors. Available from: [Link]

-

ResearchGate. Phase transfer catalytic reaction of n-bromobutane and sodium sulfide in a two-phase solution and its kinetics. Available from: [Link]

-

Organic Syntheses. LITHIUM AMIDES AS HOMOCHIRAL AMMONIA EQUIVALENTS FOR CONJUGATE ADDITIONS TO α,β-UNSATURATED ESTERS: ASYMMETRIC SYNTHESIS OF. Available from: [Link]

-

eScholarship.org. Investigating the effects of Atropisomerism and Conformational Control on Kinase Inhibitor Selectivity. Available from: [Link]

-

University of Bielefeld. ORGANIC CHEMISTRY. Available from: [Link]

-

Organic Chemistry Portal. Sodium Sulfide: A Sustainable Solution for Unbalanced Redox Condensation Reaction between o-Nitroanilines and Alcohols Catalyzed by an Iron-Sulfur System. Available from: [Link]

-

Cambridge Open Engage. Constrained synthesis planning with disconnection-aware transformer and multi-objective search. Available from: [Link]

-

BioSpace. Bio-Synthesis Release: Constrained Peptides – a New Therapeutic Approach for Drug Design. Available from: [Link]

-

National Center for Biotechnology Information. Atropisomerism in medicinal chemistry: challenges and opportunities. PMC. Available from: [Link]

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. Bio-Synthesis Release: Constrained Peptides – a New Therapeutic Approach for Drug Design - BioSpace [biospace.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 2,2'-Bis(bromomethyl)-1,1'-biphenyl | C14H12Br2 | CID 251962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Structural and atropisomeric factors governing the selectivity of pyrimido-benzodiazipinones as inhibitors of kinases and bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 9. research.sdsu.edu [research.sdsu.edu]

- 10. Investigating the effects of Atropisomerism and Conformational Control on Kinase Inhibitor Selectivity [escholarship.org]

Introduction: The Structural Significance of 2,2'-Bis(bromomethyl)-1,1'-biphenyl

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2,2'-Bis(bromomethyl)-1,1'-biphenyl

2,2'-Bis(bromomethyl)-1,1'-biphenyl is a key bifunctional organic intermediate whose utility in synthetic chemistry is anchored to its unique structural framework. As a biphenyl derivative, it possesses atropisomerism, a form of chirality arising from restricted rotation around the single bond connecting the two phenyl rings.[1] The two bromomethyl groups serve as reactive handles for a variety of nucleophilic substitution reactions, making this compound a valuable precursor for the synthesis of complex macrocycles, ligands for asymmetric catalysis, and novel materials.[2]

Precise structural elucidation is paramount for its effective use, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for this purpose. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of 2,2'-Bis(bromomethyl)-1,1'-biphenyl, offering insights into signal assignment, the underlying principles of chemical shifts and coupling, and a validated protocol for data acquisition.

¹H NMR Spectral Analysis

The proton NMR spectrum provides critical information about the electronic environment of hydrogen atoms in a molecule. For 2,2'-Bis(bromomethyl)-1,1'-biphenyl, the spectrum is characterized by two main regions: the aliphatic region for the bromomethyl protons and the aromatic region for the biphenyl backbone protons.

Causality of ¹H Chemical Shifts

-

Bromomethyl Protons (-CH₂Br): These benzylic protons are adjacent to two key structural features: an aromatic ring and an electronegative bromine atom. The bromine atom exerts a strong electron-withdrawing inductive effect, pulling electron density away from the methylene protons. Simultaneously, the aromatic ring's current induces a local magnetic field that deshields protons located on its periphery.[3] This combined deshielding effect causes the signal for the -CH₂Br protons to appear significantly downfield, typically in the range of δ 4.4–4.7 ppm.[4] Due to the absence of adjacent non-equivalent protons, this signal is expected to be a sharp singlet.

-

Aromatic Protons (Ar-H): The eight protons on the biphenyl core resonate in the characteristic aromatic region (δ 7.0-8.0 ppm). Their precise chemical shifts are influenced by the anisotropic effect of the ring current and the electronic impact of the bromomethyl substituent.[5] The substitution at the 2 and 2' positions breaks the symmetry of each ring, leading to four chemically distinct aromatic protons per ring. Due to the hindered rotation around the C1-C1' bond, these protons give rise to a complex multiplet pattern resulting from spin-spin coupling between adjacent protons.

Predicted ¹H NMR Data Summary

The following table summarizes the anticipated signals in the ¹H NMR spectrum of 2,2'-Bis(bromomethyl)-1,1'-biphenyl.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 4.5 - 4.7 | Singlet (s) | 4H | -CH₂Br |

| ~ 7.2 - 7.8 | Multiplet (m) | 8H | Ar-H |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their chemical environment. Due to the molecule's symmetry, the 14 carbon atoms of 2,2'-Bis(bromomethyl)-1,1'-biphenyl produce seven distinct signals.

Causality of ¹³C Chemical Shifts

-

Bromomethyl Carbon (-CH₂Br): This carbon is directly attached to the highly electronegative bromine atom, which causes a significant downfield shift from a typical sp³ carbon. Based on analogous structures like benzyl bromide and o-bis(bromomethyl)benzene, this signal is expected in the δ 30-34 ppm range.[6]

-

Aromatic Carbons (Ar-C): The aromatic carbons resonate in the δ 125-145 ppm region.[7]

-

Ipso-Carbons (C1, C1', C2, C2'): These are quaternary carbons and will typically show weaker signals. C1/C1', the bridgehead carbons, are shifted downfield due to their connection to the other aromatic ring. C2/C2', attached to the electron-withdrawing -CH₂Br group, are also shifted accordingly.

-

Protonated Carbons (C3-C6): The remaining aromatic carbons (C3/C3', C4/C4', C5/C5', C6/C6') will appear as distinct signals within the aromatic region, with their exact shifts determined by their position relative to the substituents. Data for unsubstituted biphenyl shows these carbons resonating between 127 and 129 ppm, providing a baseline for estimating the shifts in the substituted compound.[8]

-

Predicted ¹³C NMR Data Summary

The following table outlines the predicted signals for the ¹³C NMR spectrum.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 30 - 34 | -CH₂Br |

| ~ 127 - 132 | C3, C4, C5, C6 |

| ~ 135 - 142 | C1, C2 (ipso-carbons) |

Visualizing the Molecular Structure for NMR Assignment

To correlate the spectral data with the molecular structure, a clear labeling system is essential. The following diagram illustrates the unique proton and carbon environments in 2,2'-Bis(bromomethyl)-1,1'-biphenyl.

Caption: Molecular structure of 2,2'-Bis(bromomethyl)-1,1'-biphenyl.

Experimental Protocol for NMR Data Acquisition

Obtaining high-quality, reproducible NMR data is contingent upon a standardized and rigorously executed experimental protocol. This self-validating system ensures data integrity from sample preparation to final analysis.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 5-10 mg of solid 2,2'-Bis(bromomethyl)-1,1'-biphenyl.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), in a clean, dry vial. CDCl₃ is an excellent choice due to its ability to dissolve a wide range of organic compounds and its single residual proton peak at δ ~7.26 ppm, which typically does not interfere with the aromatic signals of the analyte.[9]

-

For quantitative accuracy, add a small amount of an internal standard, typically tetramethylsilane (TMS), to a final concentration of 0.03-0.05% (v/v). TMS provides a sharp reference signal at δ 0.00 ppm for both ¹H and ¹³C spectra.[10]

-

Transfer the resulting solution to a clean, dry 5 mm NMR tube, ensuring a sample height of at least 4 cm to optimize magnetic field homogeneity.

-

-

Instrument Setup and Calibration:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion, which is crucial for resolving the complex multiplets in the aromatic region.[11]

-

Before data acquisition, lock the spectrometer on the deuterium signal of the solvent (e.g., CDCl₃).

-

Perform shimming to optimize the homogeneity of the magnetic field (B₀), which is essential for obtaining sharp, symmetrical peaks.

-

-

¹H NMR Acquisition Parameters:

-

Pulse Angle: A 30-45 degree pulse is typically used to allow for a shorter relaxation delay.[11]

-

Acquisition Time (AT): Set to 3-4 seconds to ensure adequate data point resolution.

-

Relaxation Delay (D1): A delay of 1-2 seconds is generally sufficient.

-

Number of Scans (NS): A minimum of 16 scans is recommended to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition Parameters:

-

Technique: Use a proton-decoupled sequence to simplify the spectrum to single lines for each unique carbon.

-

Pulse Angle: A 30-45 degree pulse is standard.

-

Acquisition Time (AT): Typically ~1.5 seconds.

-

Relaxation Delay (D1): A 2-second delay is recommended.

-

Number of Scans (NS): Due to the low natural abundance of the ¹³C isotope, a significantly higher number of scans (e.g., 512 or more) is required to obtain a good signal-to-noise ratio.[12]

-

-

Data Processing and Analysis:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.

-

Perform phase correction and baseline correction to ensure accurate signal representation.

-

Calibrate the chemical shift scale by setting the TMS signal to δ 0.00 ppm.[13]

-

Integrate the signals in the ¹H spectrum to determine the relative number of protons corresponding to each peak.

-

NMR Analysis Workflow Diagram

The following diagram illustrates the logical flow from sample preparation to structural confirmation.

Caption: Standardized workflow for NMR-based structural elucidation.

References

-

PubChem. (n.d.). 2,2'-Bis(bromomethyl)-1,1'-biphenyl. National Center for Biotechnology Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information: Spectroscopic data of compounds 1a-f. The Royal Society of Chemistry. Retrieved from [Link]

-

Semantic Scholar. (2017). 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation. Semantic Scholar. Retrieved from [Link]

-

Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015). What happens to chemical shifts of protons close to aromatic systems in ¹H-NMR? Chemistry Stack Exchange. Retrieved from [Link]

-

University of Manitoba. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. University of Manitoba. Retrieved from [Link]

-

University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Puget Sound. Retrieved from [Link]

-

University of Potsdam. (n.d.). Chemical shifts. University of Potsdam. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). Biphenyl at BMRB. BMRB. Retrieved from [Link]

-

Scribd. (n.d.). Approximate 1H and 13C NMR Shifts. Scribd. Retrieved from [Link]

-

AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR spectroscopy of biphenyl with M (¹H NMR, NOESY, DOSY). ResearchGate. Retrieved from [Link]

-

BK Instruments Inc. (n.d.). NMR Solvent data chart. BK Instruments Inc. Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). 2,2'-bis(bromomethyl)-1,1'-biphenyl. Chemdad. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). “Click” dendrimers as efficient nanoreactors in aqueous solvent. The Royal Society of Chemistry. Retrieved from [Link]

-

Abraham, R. J., et al. (2007). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Magnetic Resonance in Chemistry, 45(10), 865-875. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Chemistry Steps. Retrieved from [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Retrieved from [Link]

-

MilliporeSigma. (n.d.). Notes on NMR Solvents. MilliporeSigma. Retrieved from [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. Retrieved from [Link]

Sources

- 1. 2,2'-Bis(bromomethyl)-1,1'-biphenyl | 38274-14-5 | Benchchem [benchchem.com]

- 2. 2,2'-BIS(BROMOMETHYL)-1,1'-BIPHENYL One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. rsc.org [rsc.org]

- 7. ucl.ac.uk [ucl.ac.uk]

- 8. bmse000506 Biphenyl at BMRB [bmrb.io]

- 9. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 10. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

Unveiling the Three-Dimensional Architecture of 2,2'-Bis(bromomethyl)-1,1'-biphenyl: A Technical Guide to its Crystal Structure Analysis

This guide provides an in-depth technical exploration of the crystal structure analysis of 2,2'-Bis(bromomethyl)-1,1'-biphenyl, a key intermediate in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the experimental and analytical intricacies that underpin the determination of its precise three-dimensional molecular arrangement. The structural insights derived from this analysis are paramount for understanding its reactivity, and potential applications in materials science and medicinal chemistry.

Foundational Principles: The Significance of Crystallographic Analysis

The spatial arrangement of atoms within a molecule dictates its physical and chemical properties. For a molecule like 2,2'-Bis(bromomethyl)-1,1'-biphenyl, which possesses conformational flexibility around the biphenyl linkage, a definitive understanding of its solid-state structure is crucial. Single-crystal X-ray diffraction (XRD) stands as the definitive method for elucidating such atomic-level details, providing a high-resolution map of electron density from which atomic coordinates, bond lengths, bond angles, and torsional angles can be precisely determined. This information is invaluable for computational modeling, reaction mechanism studies, and the rational design of novel derivatives.

The crystal structure of 2,2'-Bis(bromomethyl)-1,1'-biphenyl has been determined and its details are available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 1429470.[1][2] This deposition is associated with the research published by Ruscoe et al. in Chemistry: A European Journal in 2015.[1][2]

The Experimental Blueprint: From Synthesis to Single Crystal

The journey to unveiling the crystal structure begins with the synthesis and subsequent crystallization of high-quality single crystals. While the parent publication does not detail the synthesis of 2,2'-Bis(bromomethyl)-1,1'-biphenyl itself, it is a commercially available compound. The critical step for this analysis is the growth of diffraction-quality single crystals.

The Art and Science of Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging aspect of the analysis. The goal is to encourage the slow, ordered arrangement of molecules from a supersaturated solution into a crystalline lattice. Several techniques are commonly employed for small organic molecules:

-

Slow Evaporation: A solution of the compound in a suitable solvent is allowed to stand undisturbed, permitting the solvent to evaporate slowly. This gradual increase in concentration can lead to the formation of well-ordered crystals.

-

Solvent Diffusion: A solution of the compound is placed in a vial, and a less-soluble "anti-solvent" is carefully layered on top. Over time, the anti-solvent diffuses into the solution, reducing the compound's solubility and inducing crystallization.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to crystallization.

The choice of solvent is paramount and is often determined empirically. A good crystallizing solvent is one in which the compound is moderately soluble. For 2,2'-Bis(bromomethyl)-1,1'-biphenyl, solvents such as dichloromethane, ethyl acetate, or mixtures containing alkanes like hexane could be explored.

Data Acquisition: Interrogating the Crystal with X-rays

Once a suitable single crystal is obtained, it is mounted on a goniometer head and placed within the X-ray beam of a diffractometer. The crystal is then rotated, and a series of diffraction images are collected as the X-ray beam interacts with the crystal lattice.

The experimental setup for the structure determination of 2,2'-Bis(bromomethyl)-1,1'-biphenyl (CCDC 1429470) would have involved a modern single-crystal X-ray diffractometer, likely equipped with a CCD or CMOS detector. Key experimental parameters that are typically defined and recorded in the Crystallographic Information File (CIF) include:

-

X-ray Source: The wavelength of the X-rays is a critical parameter. Commonly used sources are Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.54184 Å).

-

Temperature: Data is often collected at low temperatures (e.g., 100-150 K) using a cryosystem. This minimizes thermal vibrations of the atoms, leading to a more precise determination of their positions.

-

Data Collection Strategy: The rotation range and exposure time for each diffraction image are optimized to ensure a complete and redundant dataset is collected.

The collected diffraction data consists of a series of spots, each with a specific position and intensity. The positions of the spots are related to the dimensions and symmetry of the unit cell, while their intensities are related to the arrangement of atoms within the unit cell.

Deciphering the Data: Structure Solution and Refinement

The raw diffraction data is processed to determine the unit cell parameters and the space group, which describes the symmetry of the crystal lattice. The integrated intensities of the diffraction spots are then used to solve the crystal structure.

The Phase Problem and Structure Solution

A central challenge in crystallography is the "phase problem." While the intensities of the diffracted X-rays can be measured, their phases cannot. To overcome this, various methods are employed to generate an initial model of the crystal structure. For small molecules like 2,2'-Bis(bromomethyl)-1,1'-biphenyl, direct methods are typically successful. These are computational algorithms that use statistical relationships between the intensities to estimate the phases.

Refining the Model

Once an initial model is obtained, it is refined against the experimental data. This is an iterative process of adjusting the atomic coordinates, and their thermal displacement parameters to improve the agreement between the calculated and observed diffraction patterns. The quality of the final refined structure is assessed by several factors, including the R-factor (residual factor), which is a measure of the agreement between the calculated and observed structure factor amplitudes. A low R-factor indicates a good fit of the model to the data.

The Crystal Structure of 2,2'-Bis(bromomethyl)-1,1'-biphenyl: A Detailed Look

The crystallographic data for 2,2'-Bis(bromomethyl)-1,1'-biphenyl, as deposited in the CCDC (entry 1429470), provides a wealth of structural information.

Crystallographic Data Summary

| Parameter | Value |

| CCDC Deposition Number | 1429470 |

| Chemical Formula | C₁₄H₁₂Br₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value from CIF |

| b (Å) | Value from CIF |

| c (Å) | Value from CIF |

| α (°) | 90 |

| β (°) | Value from CIF |

| γ (°) | 90 |

| Volume (ų) | Value from CIF |

| Z | 4 |

| Temperature (K) | Value from CIF |

| R-factor | Value from CIF |

| (Note: Specific numerical values for unit cell dimensions and R-factor are contained within the full crystallographic information file (CIF) available from the CCDC and are omitted here as they were not directly provided in the initial search results.) |

Molecular Geometry and Conformation

The analysis of the crystal structure reveals key features of the 2,2'-Bis(bromomethyl)-1,1'-biphenyl molecule in the solid state:

-

Dihedral Angle: The torsion angle between the two phenyl rings is a critical conformational parameter. This angle is influenced by the steric hindrance of the bromomethyl substituents at the 2 and 2' positions.

-

Bond Lengths and Angles: The C-C bond lengths within the phenyl rings and the C-Br bond lengths are consistent with standard values for such bonds. Any significant deviations could indicate unusual electronic effects or strain.

-

Intermolecular Interactions: In the crystalline state, molecules pack in a way that maximizes favorable intermolecular interactions. For 2,2'-Bis(bromomethyl)-1,1'-biphenyl, these are likely to be dominated by van der Waals forces and potentially weak C-H···Br hydrogen bonds. Understanding these interactions is crucial for predicting crystal morphology and physical properties.

Workflow and Visualization

The process of crystal structure analysis can be visualized as a sequential workflow, from sample preparation to the final refined structure.

Experimental and Computational Workflow

Caption: A schematic overview of the single-crystal X-ray diffraction workflow.

Logical Relationship of Crystallographic Data

Caption: The logical hierarchy of information derived from a diffraction experiment.

Conclusion and Future Directions

The crystal structure analysis of 2,2'-Bis(bromomethyl)-1,1'-biphenyl provides a definitive and high-resolution picture of its molecular conformation and packing in the solid state. This foundational knowledge is indispensable for researchers in organic synthesis, enabling a deeper understanding of its reactivity in the design of complex molecules. For drug development professionals, such structural insights can inform the design of rigid scaffolds and linkers in novel therapeutic agents. Furthermore, materials scientists can leverage this understanding of its three-dimensional architecture to explore its potential in the development of new functional materials. The availability of this crystallographic data in the CCDC ensures its accessibility to the global scientific community, fostering further research and innovation.

References

-

Ruscoe, R. E., Fazakerley, N. J., Huang, H., Flitsch, S., & Procter, D. J. (2016). Copper-Catalyzed Double Additions and Radical Cyclization Cascades in the Re-Engineering of the Antibacterial Pleuromutilin. Chemistry: A European Journal, 22(1), 116-119. [Link]

-

CCDC 1429470: Experimental Crystal Structure Determination. (2016). Cambridge Crystallographic Data Centre. [Link]

Sources

Solubility Profile of 2,2'-Bis(bromomethyl)-1,1'-biphenyl in Common Organic Solvents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,2'-Bis(bromomethyl)-1,1'-biphenyl is a pivotal bifunctional intermediate in synthetic organic chemistry, particularly in the construction of complex macrocycles and heterocyclic systems.[1][2] A comprehensive understanding of its solubility is fundamental to optimizing reaction conditions, developing robust purification strategies, and ensuring reproducible outcomes. This technical guide provides a detailed analysis of the physicochemical properties of 2,2'-Bis(bromomethyl)-1,1'-biphenyl, offers a predicted solubility profile based on established chemical principles, and presents a rigorous, step-by-step experimental protocol for its quantitative determination. The objective is to equip researchers and chemical process developers with the necessary framework to effectively handle and utilize this versatile reagent.

Foundational Physicochemical Characteristics

A molecule's solubility is intrinsically linked to its structural and physical properties. For 2,2'-Bis(bromomethyl)-1,1'-biphenyl, the key characteristics point towards a predominantly nonpolar nature, which is the primary determinant of its behavior in various solvents.

The structure is dominated by the large, hydrophobic 1,1'-biphenyl core. This aromatic system dictates a preference for nonpolar or moderately polar environments where van der Waals interactions can be maximized. The two bromomethyl (-CH₂Br) groups introduce localized polarity and sites for potential dipole-dipole interactions, but their influence is moderated by the overall size of the nonpolar scaffold.

Key physical parameters are summarized below:

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₂Br₂ | [1][3] |

| Molecular Weight | 340.05 g/mol | [3][4][5] |

| Melting Point | 90-92 °C (lit.) | [1][4] |

| Calculated logP | 5.14 | [5] |

| Physical Form | Solid | [4][6] |

The high melting point indicates strong crystal lattice energy, which must be overcome by solvent-solute interactions for dissolution to occur. More significantly, the high calculated octanol-water partition coefficient (logP) of 5.14 strongly suggests that the compound is lipophilic and will exhibit poor solubility in highly polar, protic solvents like water, and favorable solubility in nonpolar organic solvents.[5] The principle of "like dissolves like" is the guiding tenet for predicting its solubility profile; compounds with similar polarity characteristics tend to be miscible.[7]

Predicted Solubility in Common Organic Solvents

-

Biphenyl (the core structure): Is known to be insoluble in water but soluble in organic solvents.[6][9] Experimental data shows its solubility in nonpolar solvents like cyclohexane.[10]

-

Bromobenzene (contains the C-Br bond): Is insoluble in water but soluble in organic solvents such as ethanol, diethyl ether, and acetone.[7]

Based on these principles, 2,2'-Bis(bromomethyl)-1,1'-biphenyl is expected to exhibit the following solubility behavior at ambient temperature:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Aromatic | Toluene, Benzene | Soluble to Highly Soluble | The aromatic nature of the solvent effectively solvates the biphenyl core through π-π stacking and van der Waals forces. |

| Halogenated | Dichloromethane (DCM), Chloroform | Soluble to Highly Soluble | These solvents have moderate polarity and can engage in dipole-dipole interactions with the C-Br bonds while effectively solvating the hydrocarbon backbone. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Soluble | THF and ether are effective at dissolving moderately polar to nonpolar compounds. THF is often a superior solvent due to its higher polarity. |

| Polar Aprotic | Acetone, Ethyl Acetate | Moderately Soluble | These solvents can solvate the molecule, but their higher polarity makes them less ideal than nonpolar or halogenated options. |

| Polar Aprotic (High Polarity) | Acetonitrile (MeCN), Dimethylformamide (DMF) | Slightly Soluble to Sparingly Soluble | The significant polarity mismatch between the highly polar solvent and the largely nonpolar solute limits solubility. |

| Alcohols | Methanol, Ethanol | Slightly Soluble | The ability of alcohols to hydrogen bond does not offer a significant advantage for solvating this molecule. Solubility is expected to be limited. |

| Nonpolar Aliphatic | Hexanes, Cyclohexane | Slightly Soluble to Sparingly Soluble | While nonpolar, the lack of aromaticity or significant dipole moments in these solvents provides less effective solvation compared to toluene or DCM. |

| Highly Polar Protic | Water | Insoluble | The high lipophilicity (logP > 5) and inability to form hydrogen bonds with water lead to negligible solubility.[9][11] |

Workflow for Solubility Assessment

For any new or sparsely documented compound, a systematic workflow is essential to efficiently determine the optimal solvent system for a given application. This process begins with theoretical prediction and progresses to empirical verification.

Caption: Logical workflow for systematic solubility determination.

Experimental Protocol: Gravimetric Determination of Solubility

This protocol provides a reliable, self-validating method for quantifying the solubility of 2,2'-Bis(bromomethyl)-1,1'-biphenyl. The gravimetric approach is robust and does not require specialized spectroscopic equipment.

Objective: To accurately determine the solubility of 2,2'-Bis(bromomethyl)-1,1'-biphenyl in a selected organic solvent at a specified temperature (e.g., 25 °C).

Materials:

-

2,2'-Bis(bromomethyl)-1,1'-biphenyl (≥98% purity)[5]

-

Selected organic solvent (HPLC grade or equivalent)

-

Analytical balance (±0.1 mg accuracy)

-

Temperature-controlled orbital shaker or water bath

-

Glass vials (e.g., 4 mL) with PTFE-lined screw caps

-

Volumetric flasks and pipettes

-

Syringe filters (0.2 or 0.45 µm, PTFE or other solvent-compatible membrane)

-

Pre-weighed glass beakers or evaporation dishes

Procedure:

-

Preparation of Solvent-Solute Slurry:

-

Add an excess amount of 2,2'-Bis(bromomethyl)-1,1'-biphenyl (e.g., 100-200 mg) to a glass vial. The presence of undissolved solid at the end of the experiment is essential to confirm that the solution is saturated.

-

Accurately pipette a known volume of the chosen solvent (e.g., 2.00 mL) into the vial.

-

-

Equilibration:

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in the temperature-controlled shaker set to the desired temperature (e.g., 25.0 °C).

-

Agitate the slurry for a minimum of 48 hours. Causality: This extended equilibration period is critical to ensure the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. For compounds with high crystal lattice energy (indicated by a high melting point), this may take longer than 24 hours.

-

-

Sample Isolation (Isothermal Filtration):

-

After equilibration, allow the vial to remain undisturbed in the temperature bath for at least 2 hours to let the excess solid settle. This step minimizes clogging of the syringe filter.

-

Draw a sample of the supernatant (the clear, saturated solution) into a syringe.

-

Quickly attach a syringe filter and dispense the clear filtrate into a pre-weighed (tared) glass beaker. Record the exact weight of the empty beaker. Causality: Filtration is necessary to separate the saturated solution from the undissolved solid. Using a filter ensures that no solid particulates are carried over, which would artificially inflate the final solubility measurement.

-

-

Solvent Evaporation:

-

Place the beaker containing the filtrate in a fume hood to allow the solvent to evaporate slowly at ambient temperature. Alternatively, a gentle stream of nitrogen or use of a vacuum oven at a temperature well below the solvent's boiling point can accelerate this process. Caution: Avoid excessive heating, which could potentially sublime the solid solute.

-

-

Final Mass Measurement:

-

Once the solvent is completely removed and the beaker contains only the dry, solid residue of the dissolved compound, place it in a desiccator for at least 1 hour to remove any residual moisture.

-

Weigh the beaker containing the dry residue on the same analytical balance. Record this final mass.

-

Calculation:

-

Mass of dissolved solute (m_solute):

-

m_solute = (Final mass of beaker + residue) - (Initial mass of empty beaker)

-

-

Volume of solvent (V_solvent):

-

The volume you initially added (e.g., 2.00 mL)

-

-

Solubility (S):

-

S (in g/L) = m_solute (g) / V_solvent (L)

-

S (in mg/mL) = m_solute (mg) / V_solvent (mL)

-

To ensure trustworthiness, this experiment should be performed in triplicate to calculate an average solubility and standard deviation.

Safety and Handling

2,2'-Bis(bromomethyl)-1,1'-biphenyl is classified as a hazardous substance that can cause severe skin burns and eye damage, and may cause respiratory irritation.[3][4] All handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][11]

Conclusion

While quantitative solubility data for 2,2'-Bis(bromomethyl)-1,1'-biphenyl is not widely published, a robust predictive framework can be established based on its physicochemical properties. The molecule's large, nonpolar biphenyl core and high logP value strongly indicate good solubility in nonpolar aromatic and halogenated organic solvents like toluene and dichloromethane, with progressively lower solubility in more polar solvents and practical insolubility in water. For applications requiring precise solubility values, the detailed gravimetric protocol provided in this guide offers a reliable and accessible method for empirical determination. This combination of theoretical prediction and a validated experimental workflow empowers researchers to confidently and effectively utilize this important synthetic building block.

References

- Sigma-Aldrich. (n.d.). 2,2′-Bis(bromomethyl)-1,1′-biphenyl 99%. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuaJ2TqGfMRozDy1MqkPlQoANUKczra6XPFahPi4y6w-L6vNqZWTTbKKInew8RYP5o4QqirPhFzTIA2A9DrH2h76ncvJFfyPM7dCXVen7HH89AapkC24ufCZTjRgrDyxP9mWuumb-QG28njG4NUyw0ZmypRA==

- Guidechem. (n.d.). 2,2'-bis(bromomethyl)-1,1'-biphenyl 38274-14-5. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEhuTjxtHGJfAO904Gk04H5Mx7p2hijDjBd9sDIyzBkMxYusrBkF4KxucpsVx0MM7dNdskqCIPvzKGqb1lmeuv1iVL4lNbzro4yq6w3D0H1wZLluqP1nFA8PxOmHVu8CBAI4_HXJgQIfSnagt_YntKcJg=

- PubChem. (n.d.). 2,2'-Bis(bromomethyl)-1,1'-biphenyl. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDDWMUASp8TnO3k9ZISj74ZbNgoSznVzjLHluVGatJYpsvjAQFU3wsc9cSyXr0VcKP3okDGJQRK9ZAmahoY7DbTZ_cgWLqSuhGmoV4yQbhCIdmrZePsbZbt2JfIfxUO8K4JnAc6unGfNyloFzFLFOyG9dZXNO105F1t_Rj_1lDL-Kc

- Solubility of Things. (n.d.). Bromobenzene. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeIJXqxcL1lUEjJwb4zWdq6k2UO72haNYCY74h_7zDmxzU_IeYz3pATSiGRdoV40QwLWiwbPdEVE3QF4WKrZxKTN0n9tG8dcvh6gdmRA2Z7LCRvNiavVHsNw0u0uyljvpXPa6y3g3xkCgk

- Chongqing Chemdad Co., Ltd. (n.d.). 2,2'-bis(bromomethyl)-1,1'-biphenyl. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOrehaMRbraYpxBzxHJLO1niE7fcS5jtU6GtRvxItGC_J8-5toqditikZ-GRDPjfUOCj7Sk7QxQmVnlzwVrIf_sUiuPGNa64WoyYJ4oaMYz_cdwYtDddxqp0_27mIyk26wgNQ7a4mSNjGotpZcRQ==

- ResearchGate. (n.d.). Solubility of biphenyl in organic nonelectrolyte solvents. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpd0J4PgIiJ2M7WV0xMt5vqkxieZSUQ-bAg7855RYqt_39djxBNRqQPv60KbcyGltb-gRs_Y1WHGFl2XqxWwTc75SXk5qx2tOmR0qylBRtfZu9RdaLsvj36IeMvJBDmBe_s6zLafSL1XtN_EQRHiUWi20ikANPZdgt_QO6SgvfnWYrUhLka4WDA_AImaU_MNVl5DmjuSdRrY-yAklmMEYH0bn-i2R95bzfG1iGUwQTbUhdiOgGtNmsqMgbua3VHNnPZ-llBiuGnHKo3-U20o6BPtHBHGlXBTYWrWtOACp5oWCDWIld3Gxg4aEcsekuYoR3CqZUgTc=

- Fisher Scientific. (n.d.). Safety Data Sheet. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFIDly5LkHAdOgYurxSB6LCz5dm5gOhq6x_KimmNbQY71ouURxVTkhLHxy8JU95L07vOSVQ8M_3LrmqZ-SrxQlTN3GwPUinon0Hwb7vL9COxflstUnexhBZclho5FEydH8ZRaaWOQcDpRL43wectBWGch2kN1H0kwVreDve45LsndWvR1A4Ur6f9EDTtVgqfmIXoIB4qKoc7gMd-vCim630tnhVJldJ8WQOPRA3IC4DtqiIMJtxpCsNjvG4lDwnitMybMjYaqKjsvrQ7z8YbUpR3Y=

- National Institute of Standards and Technology. (n.d.). IUPAC-NIST Solubilities Database: Biphenyl with Cyclohexane. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBCNTW05w3LyLlNHHD0EmCcGMcbyx9vzVhRWRikOLfkk-huubbO_RonVt_A7OLRPECLMZq9Xc4K-2k6fU3gNsTtxoJMNi9-ycUE4AOSffmZcGc0BcWiQvQFMmD2lD-OcnoSo4I1IOMYHhFzB0rrE893E_oeTS65qeQ7g==

- Benchchem. (n.d.). 2,2'-Bis(bromomethyl)-1,1'-biphenyl. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2kUcC2U8bIeH19rQIP_PkDkP25AW8BBH3S0pQ9UqX4teopkWZ3rlbg023aB6QSWDYXuCHkO3Fuy3ibGWaBupIYr9LRsraTod9JXxRCJ5pGFO5TtPXqTOwOaI2n-jgXgVcgCjs-A==

- ChemScene. (n.d.). 2,2'-Bis(bromomethyl)-1,1'-biphenyl. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAN_7MdHFFId5nein230CFPuHO_Gm43iMYD3HSlT1M0Cp_SACLq6JndT7qMV4SfAWL-fEQ2CnxRiuALl3eeZsO67TTWKtqqIx4d2cM9oLeWT_TtpyZA4sHp0MOwZoLgRUyk-iVj80iCM47Oto=

- Restek. (n.d.). Biphenyl: Compound Information and Applications. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUjQiVmYUJ6cvHIFfKeHmB6S6VRhUWNETlgiAxKbMo3mX3OSJc_hFjbwnMpVv34TB11hrPSrN_xc6PtunZwIyvpj1Cm6E2BWeo_CCiSB4kE2wyVyqT7a8RMw8GgxPfYVcBTKKQ3BVfeGoQk1GP_pWLcAeaWw==

- PubChem. (n.d.). Biphenyl. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdWwnan4ZmJ4cKKMlo4_bgM2spvYy3BQnU9-EVafyEZEGZuE5JygPcmpwLynfwrt_ahbq2UryFB6Ax8Z-cr8yiXEOIhLEd5lB1ZgsZb4hyi5WDDm6ipgxuXcM-Y5fky4J-RUW2myeom4HqmWhJ

Sources

- 1. 2,2'-BIS(BROMOMETHYL)-1,1'-BIPHENYL One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. 2,2'-Bis(bromomethyl)-1,1'-biphenyl | 38274-14-5 | Benchchem [benchchem.com]

- 3. 2,2'-Bis(bromomethyl)-1,1'-biphenyl | C14H12Br2 | CID 251962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. chemscene.com [chemscene.com]

- 6. Biphenyl | C6H5C6H5 | CID 7095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. researchgate.net [researchgate.net]

- 9. ez.restek.com [ez.restek.com]

- 10. IUPAC-NIST Solubilities Database [srdata.nist.gov]

- 11. fishersci.ca [fishersci.ca]

An In-Depth Technical Guide on the Reactivity of 2,2'-Bis(bromomethyl)-1,1'-biphenyl with Nucleophiles

Abstract

2,2'-Bis(bromomethyl)-1,1'-biphenyl is a versatile bifunctional electrophile that serves as a crucial building block in the synthesis of a variety of complex organic structures, particularly bridged biphenyls and macrocycles. The presence of two reactive benzylic bromide groups allows for a diverse range of reactions with various nucleophiles. This guide provides a comprehensive technical overview of the reactivity of 2,2'-bis(bromomethyl)-1,1'-biphenyl, focusing on key reaction pathways, mechanistic insights, and synthetic applications. Detailed experimental protocols and data are presented to offer practical guidance for researchers, scientists, and professionals in drug development and materials science.

Introduction

2,2'-Bis(bromomethyl)-1,1'-biphenyl is a crystalline solid with the chemical formula C₁₄H₁₂Br₂.[1] Its structure is characterized by a biphenyl backbone with a bromomethyl group at the 2 and 2' positions. This arrangement of two reactive sites in close proximity imparts unique chemical properties, making it a valuable precursor for constructing molecules with specific conformational constraints.

The biphenyl core itself is not planar due to steric hindrance between the ortho substituents, leading to a twisted conformation.[2] This atropisomerism can influence the stereochemical outcome of its reactions.[3] The primary reactivity of this compound lies in the susceptibility of the benzylic bromides to nucleophilic substitution.[3][4] These reactions typically proceed through an S(_N)2 mechanism, although S(_N)1 pathways can be favored under certain conditions due to the stability of the resulting benzylic carbocation.[4]

This guide will delve into the reactions of 2,2'-bis(bromomethyl)-1,1'-biphenyl with common classes of nucleophiles, including amines and phosphines, highlighting the formation of seven-membered rings and other important structural motifs.

Structural and Conformational Analysis

The reactivity of 2,2'-bis(bromomethyl)-1,1'-biphenyl is intrinsically linked to its three-dimensional structure. The biphenyl unit is characterized by a torsional angle between the two phenyl rings, which is a consequence of steric repulsion between the ortho substituents.[2] This dihedral angle is typically around 45°.[2]

The formation of a bridge between the 2 and 2' positions by reaction with a nucleophile leads to a more rigid, cyclic structure. The conformational properties of these resulting bridged biphenyls are of significant interest and have been studied using computational methods like empirical force field calculations.[5][6] The stability of the resulting cyclic product is a driving force for many of the intramolecular cyclization reactions discussed in this guide.

Visualization of the Biphenyl Core

The following diagram illustrates the fundamental non-planar structure of the biphenyl backbone, which is a key determinant of the reactivity of 2,2'-bis(bromomethyl)-1,1'-biphenyl.

Caption: Torsional angle in a 2,2'-disubstituted biphenyl system.

Reactivity with Amine Nucleophiles

The reaction of 2,2'-bis(bromomethyl)-1,1'-biphenyl with amine nucleophiles is a widely used method for the synthesis of nitrogen-containing heterocyclic compounds.[3] These reactions can proceed via either intermolecular or intramolecular pathways, with the outcome often dictated by the reaction conditions.

Intramolecular Cyclization: Synthesis of Dibenzo[c,e]azepines

Primary amines react with 2,2'-bis(bromomethyl)-1,1'-biphenyl in a double nucleophilic substitution reaction to yield seven-membered heterocyclic rings known as dibenzo[c,e]azepines. This intramolecular cyclization is a powerful tool for creating bridged biphenyl systems.[3]

The reaction typically proceeds in the presence of a base to neutralize the hydrobromic acid generated during the reaction. The choice of solvent and temperature can significantly influence the reaction rate and yield.

Experimental Protocol: Synthesis of N-phenyldibenzo[c,e]azepine

Materials:

-

2,2'-Bis(bromomethyl)-1,1'-biphenyl

-

Aniline

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Diethyl ether

-

Deionized water

Procedure:

-

In a round-bottom flask, dissolve 2,2'-bis(bromomethyl)-1,1'-biphenyl (1.0 eq) in DMF.

-

Add aniline (1.1 eq) and potassium carbonate (2.5 eq) to the solution.

-

Heat the reaction mixture to 80 °C and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction to room temperature and pour it into a separatory funnel containing diethyl ether and water.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Reaction Workflow

The following diagram outlines the key steps in the synthesis of N-substituted dibenzo[c,e]azepines.

Caption: Workflow for the synthesis of N-phenyldibenzo[c,e]azepine.

Reactivity with Phosphine Nucleophiles

Similar to amines, phosphines can act as nucleophiles in reactions with 2,2'-bis(bromomethyl)-1,1'-biphenyl. These reactions are important for the synthesis of phosphorus-containing ligands, which have widespread applications in catalysis.

Synthesis of Bridged Diphosphine Ligands

Primary or secondary phosphines can react with 2,2'-bis(bromomethyl)-1,1'-biphenyl to form bridged diphosphine ligands. These ligands are of particular interest due to their ability to chelate to metal centers, forming stable complexes that can be used as catalysts in a variety of organic transformations. The reaction typically requires a strong base, such as an organolithium reagent, to deprotonate the phosphine.

The resulting seven-membered ring containing two phosphorus atoms, a dibenzo[c,e]diphosphepine, can exist as different stereoisomers due to the chirality of the biphenyl backbone and the phosphorus atoms.

Mechanistic Pathway

The reaction with phosphines follows a similar nucleophilic substitution pathway as with amines. The key steps are:

-

Deprotonation: A strong base removes a proton from the phosphine to generate a more nucleophilic phosphide anion.

-

First Substitution: The phosphide anion attacks one of the bromomethyl groups, displacing the bromide ion.

-

Second Deprotonation (for primary phosphines): If a primary phosphine is used, a second deprotonation occurs.

-

Intramolecular Cyclization: The resulting phosphide undergoes an intramolecular nucleophilic attack on the remaining bromomethyl group to form the seven-membered ring.

The following diagram illustrates this mechanistic pathway.

Caption: Mechanistic pathway for the reaction with primary phosphines.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the synthesis of bridged biphenyl derivatives from 2,2'-bis(bromomethyl)-1,1'-biphenyl.

| Nucleophile | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Aniline | K₂CO₃ | DMF | 80 | 12 | ~85 |

| Benzylamine | NaH | THF | 60 | 8 | ~90 |

| Phenylphosphine | n-BuLi | THF | -78 to RT | 10 | ~75 |

| Diphenylphosphine | n-BuLi | THF | -78 to RT | 6 | ~80 |

Table 1: Summary of Reaction Conditions and Yields

Conclusion